Cas no 21967-41-9 (Baicalin)

Baicalin 化学的及び物理的性質
名前と識別子
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- Baicalin
- BAICALEIN 7-BETA-D-GLUCOPYRANOSIDURONATE HYDRATE
- BAICALIN 7-BETA-D-GLUCOPYRANOSIDURONATE HYDRATE
- BAICALIN HYDRATE
- Baicalin Injection
- Bassora
- Radix
- ASTRAGALIN(KAEMPFEROL-3-O-GLUCOSIDE)(P)
- BAICALIN(P)
- 7-GLUCURONICACID-5,6-DIHYDROXYFLAVONE
- BAICALIN WITH HPLC
- BAICALIN hplc
- 5,6-Dihydroxy-4-oxygen-2-phenyl-4H-1-benzopyran-7-beta-D-glucopyranose acid
- Baicalein 7-O-glucuronide
- BAICALINB-D-GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-4-OXO-2-PHENYL-4H-1-BENZOPYRAN-7-YL
- BAICALIN 7-B-D-GLUCOPYRANOSIDURONATE HYDRATE
- 5,6-Dihydroxy-7-(β-D-glucopyranuronosyloxy)flavone
- 5,6-Dihydroxyflavon-7-yl β-D-glucopyranosiduronic acid
- Baicalein 7-O-β-D-glucuronide
- BAICALIN(AS)
- BAICALIN(P) PrintBack
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid
- Baicailin
- Baicaloside
- WAKO024-15691
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid
- [ "" ]
- Cantaloupe extract.
- Scutellana baicalensis Georgi
- 7-D-Glucuronic acid-5,6-dihydroxyflavone
- Baicalein 7-O-
- A-D-glucuronide
- 5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl beta-D-glucopyranosiduronic acid
- 347Q89U4M5
- (2S,3S,4S,5R,6S)-6-((5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 5,6,7-trihydroxyflavone 7-O-beta-D-glucuronide
- beta-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-o
- 0XE
- NCGC00386028-03
- UNII-347Q89U4M5
- baikalin
- 31564-28-0
- TJN-151
- Baicalin, >=99.0% (HPLC)
- AKOS015955933
- AS-13226
- BAICALIN [INCI]
- Baicalein 7-beta-D-glucopyranosiduronate
- AM84780
- Baicalin, 95%
- Baicalein-7-D-glucuronide
- beta-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl
- AC-7990
- (2S,3S,4S,5R,6S)-6-(5,6-DIHYDROXY-4-OXO-2-PHENYL-CHROMEN-7-YL)OXY-3,4,5-TRIHYDROXY-OXANE-2-CARBOXYLIC ACID
- CHEBI:2981
- CHEMBL485818
- 7-D-glucuronic acid-5,6-dihydroxy-flavone
- 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl
- A-D-Glucopyranosiduronic Acid
- HY-N0197
- BDBM50242173
- BAICALIN [WHO-DD]
- AKOS007930529
- Baicalin, European Pharmacopoeia (EP) Reference Standard
- CS-5302
- 5,6,7-Trihydroxyflavone-7-O-.beta.-D-glucopyranosideuronic acid
- 21967-41-9
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylicacid
- BAICALEIN 7-O-BETA-D-GLUCURONIDE
- CCG-214128
- Baicalein 7-O-b-D-glucuronide
- J-013512
- Q-100275
- DTXSID701346569
- BAICALEIN 7-O-GLUCURONIDE [USP-RS]
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid
- Baicalein 7-O-.beta.-D-glucuronide
- BAICALIN 7-B-D-GLUCURONIDE
- BAICALIN [VANDF]
- 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid
- NS00097648
- .BETA.-D-GLUCOPYRANOSIDURONIC ACID, 5,6-DIHYDROXY-4-OXO-2-PHENYL-4H-1-BENZOPYRAN-7-YL
- PD132941
- Baicalin 1000 microg/mL in Methanol
- BRD-K49962337-001-01-1
- (2S,3S,4S,5R,6S)-6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- Baicalin,(S)
- (2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yloxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R,6R)-6-(5,6-dihydroxy-4-oxo-2-phenyl-chromen-7-yl)oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid
- MFCD00134418
- SCHEMBL285082
- IKIIZLYTISPENI-ZFORQUDYSA-N
- Baicalein 7-beta-D-glucuronide
- 1ST40031
- Baicalein 7-glucuronide
- Q2879368
- A815791
- BAICALEIN 7-O-GLUCURONIDE (USP-RS)
- MLS000563431
- (2r,3r,4s,5r,6s)-6-[(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- SMR000232281
- 5,6,7-Trihydroxyflavone 7-glucuronide
- (2R,3R,4S,5R,6S)-6-[(5,6-dihydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- MLSMR
- MLS006011777
- Baicalin 85%
-
- MDL: MFCD00149302
- インチ: 1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
- InChIKey: IKIIZLYTISPENI-ZFORQUDYSA-N
- ほほえんだ: O1[C@]([H])(C(=O)O[H])[C@]([H])([C@@]([H])([C@]([H])([C@]1([H])OC1=C(C(=C2C(C([H])=C(C3C([H])=C([H])C([H])=C([H])C=3[H])OC2=C1[H])=O)O[H])O[H])O[H])O[H])O[H]
計算された属性
- せいみつぶんしりょう: 446.08500
- どういたいしつりょう: 446.08491139 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 11
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 748
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- ひょうめんでんか: 0
- 互変異性体の数: 10
- ぶんしりょう: 446.4
- トポロジー分子極性表面積: 183
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.7370
- ゆうかいてん: 202-205 °C (dec.) (lit.)
- ふってん: 836.6℃/760mmHg
- フラッシュポイント: 297.2±27.8 °C
- 屈折率: 1.739
- ようかいど: invitro:ジメチルスルホキシドようかいど ≥ 100 mg/ml (224.03 mm) H2O < 0.1 mg/ml (insoluble) * "≥" means soluble, but saturation unknown ようかいど
- PSA: 187.12000
- LogP: 0.14220
- 光学活性: [α]20/D −85°, c = 1 in DMSO
- ひせんこうど: -85 º (c=1, DMSO)
Baicalin セキュリティ情報
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記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- RTECS番号:LZ5776910
-
危険物標識:
- リスク用語:R36/37/38
- セキュリティ用語:S26-S36
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Baicalin 税関データ
- 税関コード:29329990
Baicalin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI DUN MAO XIN CAI LIAO Technology Co., Ltd. | H31458-5g |
21967-41-9 | 90% | 5g |
¥110.0 | 2023-09-21 | ||
AN HUI ZE SHENG Technology Co., Ltd. | Baicalin |
21967-41-9 | 80% | 400g |
¥1108.00 | 2023-05-25 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B110211-1g |
Baicalin |
21967-41-9 | 95% | 1g |
¥317.90 | 2023-09-04 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096642-10mg |
Baicalin |
21967-41-9 | ≥98% | 10mg |
¥344 | 2023-09-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0001273 |
21967-41-9 | ¥1556.7 | 2023-01-13 | ||||
eNovation Chemicals LLC | D659223-500g |
Baicalin |
21967-41-9 | 95% | 500g |
$1980 | 2024-05-25 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T2775-1mL |
Isoflurane |
21967-41-9 | >98% | 1ml |
¥418.0 | 2023-09-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD32689-25g |
5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid |
21967-41-9 | 95% | 25g |
¥214.0 | 2023-05-25 | |
Cooke Chemical | A1263112-5G |
Baicalin |
21967-41-9 | 90% | 5g |
RMB 80.80 | 2023-09-07 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | T2775-100mg |
Isoflurane |
21967-41-9 | >98% | 100mg |
¥756.0 | 2023-09-15 |
Baicalin サプライヤー
Baicalin 関連文献
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Baicalinに関する追加情報
Baicalin (CAS No: 21967-41-9): A Comprehensive Overview of Its Pharmaceutical Applications and Recent Research Findings
Baicalin, chemically known by the CAS number 21967-41-9, is a flavonoid glycoside that has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. As a derivative of wogonin, Baicalin is primarily found in plants of the genus Schisandra and Scutellaria. Its structural properties and pharmacological effects have made it a subject of extensive studies, particularly in the context of its role in modulating various physiological pathways.
The chemical structure of Baicalin consists of a flavone core conjugated with a glucose moiety, which contributes to its solubility and bioavailability. This unique configuration enables Baicalin to interact with multiple targets within the human body, making it a promising candidate for the development of novel therapeutic agents. Recent advancements in pharmacology have highlighted the potential of Baicalin in addressing a range of health conditions, from inflammatory disorders to neurodegenerative diseases.
One of the most studied pharmacological properties of Baicalin is its anti-inflammatory effect. Research has demonstrated that Baicalin can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). These findings are particularly relevant in the context of chronic inflammatory diseases, where effective anti-inflammatory agents are crucial for managing symptoms and preventing long-term complications. The mechanism by which Baicalin exerts its anti-inflammatory effects involves the modulation of signaling pathways such as NF-κB and MAPK, which are central to inflammatory responses.
In addition to its anti-inflammatory properties, Baicalin has shown significant promise in neuroprotective applications. Studies have indicated that Baicalin can protect against neurotoxicity induced by various agents, including amyloid-beta peptides associated with Alzheimer's disease. The ability of Baicalin to cross the blood-brain barrier has further enhanced its appeal as a potential therapeutic for central nervous system disorders. Furthermore, research has suggested that Baicalin may enhance cognitive function by improving synaptic plasticity and modulating cholinergic systems.
The antioxidant activity of Baicalin is another area of active investigation. Reactive oxygen species (ROS) play a pivotal role in cellular damage and aging, and Baicalin has been shown to scavenge ROS and inhibit oxidative stress-mediated damage. This property makes Baicalin a candidate for applications in anti-aging therapies and the prevention of oxidative-related diseases such as cancer and cardiovascular disorders. The antioxidant effects of Baicalin are attributed to its ability to activate nuclear factor erythroid 2–related factor 2 (Nrf2), a transcription factor involved in antioxidant response pathways.
Recent clinical trials have begun to explore the therapeutic potential of Baicalin in human health conditions. For instance, studies have examined its efficacy in treating liver diseases, where Baicalin has been shown to protect against hepatotoxicity and promote liver regeneration. The mechanisms underlying these effects involve the inhibition of inflammatory pathways and the induction of protective enzymes that counteract liver damage. Additionally, preliminary data suggest that Baicalin may have beneficial effects on metabolic disorders, including diabetes and obesity, by improving insulin sensitivity and reducing lipid accumulation.
The pharmacokinetic profile of Baicalin is also an important consideration for its therapeutic applications. Research has indicated that Baicalin exhibits moderate oral bioavailability due to its glycosidic structure, which can be metabolized into wogonin after absorption. However, modifications such as sulfation or methylation can enhance its stability and bioavailability. These insights into the pharmacokinetics of Baicalin are crucial for optimizing dosing regimens and developing formulations that maximize therapeutic efficacy.
The synthesis and isolation of Baicalin remain areas of interest for researchers aiming to produce this compound on an industrial scale. Natural sources such as Scutellaria baicalensis provide a rich reservoir for extracting Baicalin, but synthetic methods have also been developed to ensure consistent supply for research and pharmaceutical purposes. Advances in biotechnology have enabled the use of enzymatic glycosylation techniques to produce high-purity Baicalin, which is essential for clinical trials and drug development.
The future direction of research on Baicalin is likely to focus on elucidating its mechanisms of action across different disease models and translating preclinical findings into clinical applications. Collaborative efforts between academia and industry are essential for advancing the development pipeline for Baicalin-based therapeutics*. By leveraging cutting-edge technologies such as high-throughput screening and computational modeling, researchers can identify novel targets and optimize drug candidates derived from natural products like *Baicalin*.

